molecular formula C10H16Br2ClF3 B3138557 1,4-Dibromo-2-chloro-1,1,2-trifluorodecane CAS No. 461-01-8

1,4-Dibromo-2-chloro-1,1,2-trifluorodecane

Cat. No. B3138557
CAS RN: 461-01-8
M. Wt: 388.49 g/mol
InChI Key: IVXKUGOCECZHGU-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-chloro-1,1,2-trifluorodecane is a chemical compound with the formula C10H16Br2ClF3 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), and fluorine (F) atoms. The exact structure would require more specific information or computational chemistry analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Unfortunately, specific details about its properties such as melting point, boiling point, density, etc., are not available in the current resources .

Scientific Research Applications

Overview of Fluorinated Compounds in Environmental and Industrial Applications

The exploration of fluorinated compounds, such as 1,4-Dibromo-2-chloro-1,1,2-trifluorodecane, reveals their significance in various scientific research applications. These compounds are crucial due to their unique properties, such as thermal stability and resistance to degradation, which make them valuable in environmental science, material science, and chemical synthesis.

Environmental Persistence and Toxicity of Fluorinated Alternatives

Recent studies have highlighted the environmental persistence and potential toxicity of fluorinated alternatives to long-chain per- and polyfluoroalkyl substances (PFASs). These alternatives, designed to replace legacy PFAS compounds, exhibit significant environmental stability and bioaccumulation potential, raising concerns about their impact on ecological and human health (Wang et al., 2019). The investigation into these fluorinated alternatives emphasizes the need for further toxicological studies to assess their safety for long-term use.

Advances in Fluoroalkylation Methods in Aqueous Media

The development of fluoroalkylation techniques in aqueous media represents a significant advancement in the field of green chemistry. These methods facilitate the incorporation of fluorinated groups into target molecules under environmentally benign conditions. Recent progress in this area includes the successful implementation of catalytic systems and novel reagents, opening new avenues for the synthesis of fluorinated compounds with minimized environmental impact (Song et al., 2018). This approach aligns with the increasing demand for sustainable and eco-friendly chemical processes.

Role of Fluorinated Compounds in Organic Synthesis

Fluorinated compounds play a pivotal role in organic synthesis, serving as key intermediates in the construction of complex molecular architectures. The unique reactivity and properties of these compounds enable the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials. The use of trifluoromethanesulfonic acid, for instance, has been extensively reviewed for its applications in electrophilic aromatic substitution reactions, carbon-carbon and carbon-heteroatom bond formation, and the synthesis of cyclic structures, showcasing the versatility of fluorinated reagents in modern organic chemistry (Kazakova & Vasilyev, 2017).

Safety and Hazards

1,4-Dibromo-2-chloro-1,1,2-trifluorodecane is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and others .

properties

IUPAC Name

1,4-dibromo-2-chloro-1,1,2-trifluorodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2ClF3/c1-2-3-4-5-6-8(11)7-9(13,14)10(12,15)16/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXKUGOCECZHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(C(F)(F)Br)(F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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